molecular formula C13H17ClO4S B13871479 Benzyl 6-(chlorosulfonyl)hexanoate

Benzyl 6-(chlorosulfonyl)hexanoate

Cat. No.: B13871479
M. Wt: 304.79 g/mol
InChI Key: VJCGOVLRWPGODZ-UHFFFAOYSA-N
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Description

Benzyl 6-(chlorosulfonyl)hexanoate is an organic compound with the molecular formula C13H17ClO4S. It is an ester derivative that contains a benzyl group attached to a hexanoate chain, which is further substituted with a chlorosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 6-(chlorosulfonyl)hexanoate can be synthesized through the esterification of benzyl alcohol with 6-(chlorosulfonyl)hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Tin(II) chloride, lithium aluminum hydride

    Reaction Conditions: Reflux, room temperature, acidic or basic medium

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonic Acids and Thiols: Formed by reduction reactions

Mechanism of Action

The mechanism of action of benzyl 6-(chlorosulfonyl)hexanoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various chemical transformations and applications .

Comparison with Similar Compounds

Uniqueness: Benzyl 6-(chlorosulfonyl)hexanoate is unique due to its ester linkage and the presence of a benzyl group, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl derivatives. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C13H17ClO4S

Molecular Weight

304.79 g/mol

IUPAC Name

benzyl 6-chlorosulfonylhexanoate

InChI

InChI=1S/C13H17ClO4S/c14-19(16,17)10-6-2-5-9-13(15)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

VJCGOVLRWPGODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCS(=O)(=O)Cl

Origin of Product

United States

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